A Comprehensive Technical Guide to 2,5-Octanedione: Nomenclature, Structure, and Applications
A Comprehensive Technical Guide to 2,5-Octanedione: Nomenclature, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,5-octanedione, a significant diketone in organic synthesis. The document details its IUPAC nomenclature, chemical structure, physicochemical properties, and key synthetic and reaction pathways. All quantitative data is presented in structured tables for ease of reference, and critical experimental and mechanistic pathways are visualized using diagrams.
IUPAC Nomenclature and Chemical Structure
2,5-Octanedione, a member of the γ-diketone class of organic compounds, is systematically named octane-2,5-dione according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] The structure consists of an eight-carbon aliphatic chain with carbonyl groups located at the second and fifth positions.
The chemical formula for 2,5-octanedione is C₈H₁₄O₂.[1] Its structure is fundamental to its chemical reactivity, particularly in cyclization reactions.
Key Structural and Identification Information:
| Identifier | Value |
| IUPAC Name | octane-2,5-dione[1][2][3] |
| Synonyms | 2,5-Dioxooctane |
| CAS Number | 3214-41-3[1][3] |
| Molecular Formula | C₈H₁₄O₂[1][2][3] |
| Molecular Weight | 142.20 g/mol [1][2] |
| InChI Key | SPDFSSLYVRCMDZ-UHFFFAOYSA-N[3] |
Physicochemical Properties
2,5-Octanedione is typically a colorless to pale yellow liquid under standard conditions.[4] A summary of its key physical and chemical properties is provided in the table below.
Table of Physicochemical Properties:
| Property | Value | Unit |
| Melting Point | -7 | °C |
| Boiling Point | 105 (at 15 Torr) | °C |
| Density | 0.9635 | g/cm³[5] |
| Flash Point | 82.40 | °C[4] |
| logP (Octanol/Water Partition Coefficient) | 1.725 | |
| Water Solubility | 5.859e+004 | mg/L (at 25 °C, est.)[4] |
Synthesis of 2,5-Octanedione
While several synthetic routes to 2,5-octanedione exist, a common laboratory-scale approach involves the oxidation of the corresponding secondary diol, 2,5-octanediol. This method provides a direct pathway to the target diketone. Other documented methods include the hydrolysis of furan derivatives.
Generalized Experimental Protocol: Oxidation of 2,5-Octanediol
The following is a generalized protocol for the oxidation of a secondary alcohol to a ketone, which can be adapted for the synthesis of 2,5-octanedione from 2,5-octanediol. Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or Swern oxidation conditions.
Materials:
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2,5-octanediol
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Oxidizing agent (e.g., Jones reagent prepared from chromium trioxide, sulfuric acid, and acetone)
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Anhydrous acetone (solvent)
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Diethyl ether or other suitable extraction solvent
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
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Dissolve 2,5-octanediol in a suitable solvent like anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
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Slowly add the oxidizing agent (e.g., Jones reagent) dropwise to the stirred solution, maintaining the temperature below a specified point to control the reaction.
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Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
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Once the reaction is complete, quench any excess oxidizing agent. For Jones reagent, this can be done by adding a small amount of isopropanol.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Partition the residue between an organic solvent (e.g., diethyl ether) and water.
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Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2,5-octanedione.
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Purify the crude product by a suitable method, such as vacuum distillation or column chromatography.
Experimental Workflow Diagram
Caption: Generalized workflow for the synthesis of 2,5-octanedione via oxidation.
Key Reactions: The Paal-Knorr Synthesis
As a γ-diketone, 2,5-octanedione is a versatile precursor in the synthesis of heterocyclic compounds. A cornerstone reaction is the Paal-Knorr synthesis, which allows for the formation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. This reaction was first reported in 1884 by German chemists Carl Paal and Ludwig Knorr.
Paal-Knorr Furan Synthesis Mechanism
The acid-catalyzed synthesis of furans from 1,4-diketones like 2,5-octanedione proceeds through a series of steps involving protonation, enolization, cyclization, and dehydration.
Mechanism Steps:
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Protonation of one of the carbonyl oxygens by an acid catalyst.
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Tautomerization of the other carbonyl group to its enol form.
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Intramolecular nucleophilic attack of the enol on the protonated carbonyl, forming a five-membered ring intermediate (a hemiacetal).
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Dehydration of the hemiacetal to form the final furan product.
Diagram of the Paal-Knorr Furan Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr synthesis of a furan from 2,5-octanedione.
Spectral Data
Detailed spectral data for 2,5-octanedione is available through various chemical databases, including the NIST WebBook. This data is crucial for the structural elucidation and purity assessment of the compound.
Mass Spectrometry
The electron ionization mass spectrum of 2,5-octanedione exhibits a characteristic fragmentation pattern.
Key Mass Spectrometry Peaks:
| m/z | Relative Intensity |
| 43 | Most Abundant |
| 71 | Second Most Abundant |
| 99 | Third Most Abundant |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectral data can be found in various online databases. Experimental data would show characteristic signals for the different types of protons and carbons in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-octanedione is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups, typically appearing in the region of 1700-1725 cm⁻¹.
Signaling Pathways and Biological Activity
Currently, there is a lack of significant research and data available in the public domain regarding the specific involvement of 2,5-octanedione in biological signaling pathways. Its structural analog, 2,5-hexanedione, is a known neurotoxin.
Conclusion
2,5-Octanedione is a valuable γ-diketone with well-defined structural and physicochemical properties. Its utility in organic synthesis, particularly in the formation of heterocyclic compounds via the Paal-Knorr synthesis, makes it a compound of interest for researchers in synthetic chemistry and drug development. The synthetic and analytical data presented in this guide provide a foundational understanding for professionals working with this versatile molecule.
